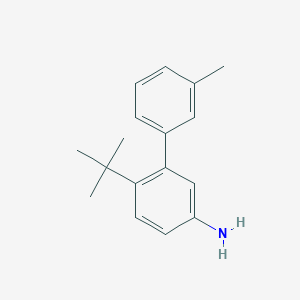
Stellettamide A trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stellettamide A trifluoroacetate is a compound known for its ability to inhibit Ca2+/calmodulin-dependent enzyme activities. It is derived from marine sponges, specifically the Stelletta sponge. This compound has a molecular formula of C26H45N2O·CF3COO and a molecular weight of 514.67 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stellettamide A trifluoroacetate involves several steps, starting from the extraction of the compound from marine sponges. The compound is then purified and converted into its trifluoroacetate form. The specific synthetic routes and reaction conditions are proprietary and not widely published in the literature .
Industrial Production Methods
Industrial production of this compound is typically carried out by specialized chemical companies. The process involves large-scale extraction, purification, and conversion to the trifluoroacetate form under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Stellettamide A trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Stellettamide A trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in inhibiting Ca2+/calmodulin-dependent enzyme activities.
Medicine: Explored for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
Stellettamide A trifluoroacetate exerts its effects by binding to calmodulin, a calcium-binding messenger protein. This binding inhibits the activity of Ca2+/calmodulin-dependent enzymes, which play a crucial role in various cellular processes. The inhibition of these enzymes can affect multiple molecular targets and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
CiguatoxinCTX 1B: Another marine toxin with similar biological activity.
Maitotoxin: Known for its potent biological effects and similar mechanism of action.
Palytoxin: A marine toxin with comparable inhibitory effects on enzyme activities.
Uniqueness
Stellettamide A trifluoroacetate is unique due to its specific inhibition of Ca2+/calmodulin-dependent enzyme activities and its derivation from the Stelletta sponge. This compound’s unique structure and biological activity make it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C28H45F3N2O3 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2,2,2-trifluoroacetate;(2E,7E)-4,8,12-trimethyl-N-[(4-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1-yl)methyl]trideca-2,7,11-trienamide |
InChI |
InChI=1S/C26H44N2O.C2HF3O2/c1-21(2)10-8-11-22(3)12-9-13-23(4)15-16-26(29)27-20-24-17-19-28(5)18-7-6-14-25(24)28;3-2(4,5)1(6)7/h10,12,15-16,23-25H,6-9,11,13-14,17-20H2,1-5H3;(H,6,7)/b16-15+,22-12+; |
InChI Key |
JRPHONGLTGFHCG-ANHPGPICSA-N |
Isomeric SMILES |
CC(CC/C=C(\C)/CCC=C(C)C)/C=C/C(=O)NCC1CC[N+]2(C1CCCC2)C.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)C=CC(=O)NCC1CC[N+]2(C1CCCC2)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


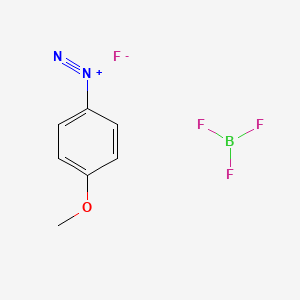
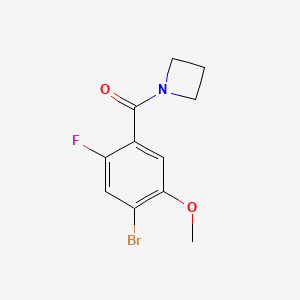

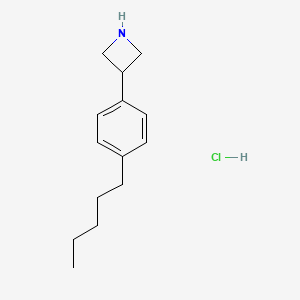

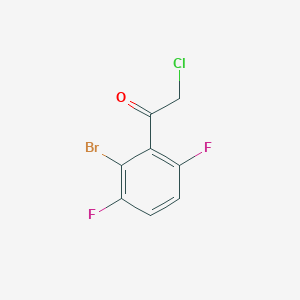
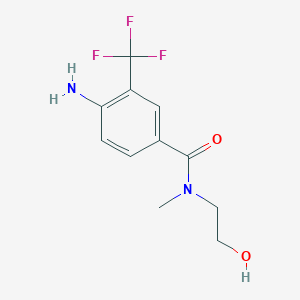
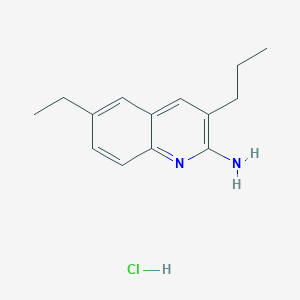
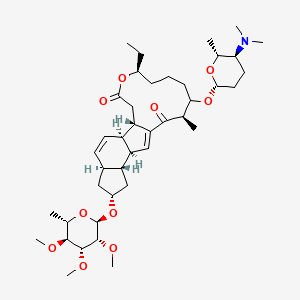
![3-{[(3-Bromo-5-fluorophenyl)methyl]amino}-N-methylpropanamide](/img/structure/B15339582.png)
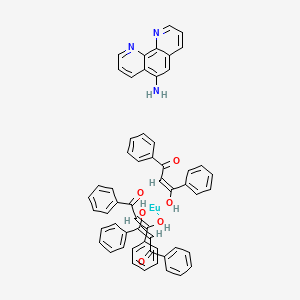
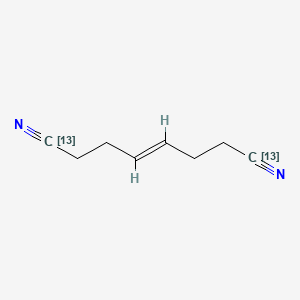
![Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B15339591.png)
